molecular formula C28H22N2O8 B4989642 dimethyl 4,4'-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoate

dimethyl 4,4'-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoate

Cat. No.: B4989642
M. Wt: 514.5 g/mol
InChI Key: PSNZGZHDZOWGKK-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the core structure: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of dimethyl 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6-dibenzoate
  • Dimethyl 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6-diyl)dibenzoate

Uniqueness

Dimethyl 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[10-(4-methoxycarbonylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8/c1-37-27(35)13-3-7-15(8-4-13)29-23(31)19-17-11-12-18(20(19)24(29)32)22-21(17)25(33)30(26(22)34)16-9-5-14(6-10-16)28(36)38-2/h3-12,17-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNZGZHDZOWGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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